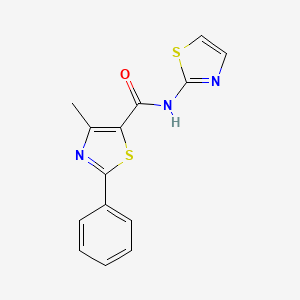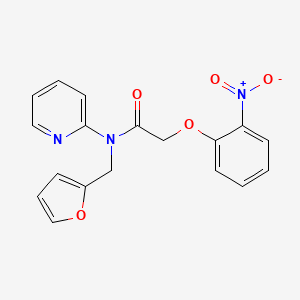![molecular formula C24H28N2O2S B14986724 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14986724.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE is a complex organic compound with a unique structure that includes phenoxy, thiazolyl, and acetamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 5-methyl-2-(propan-2-yl)phenol with an appropriate halogenated acetic acid derivative under basic conditions.
Thiazole Formation: The thiazole ring can be constructed by reacting 4-methylphenyl isothiocyanate with an appropriate amine, followed by cyclization.
Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole derivative under suitable conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiazole rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE: Similar structure with an acetohydrazide group instead of the acetamide group.
5-METHYL-2-(PROPAN-2-YL)PHENOL: A simpler compound with only the phenol group.
2-METHOXY-4-(1-PROPENYL)PHENOL: Contains a methoxy and propenyl group instead of the thiazole and acetamide groups.
Uniqueness
2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-{2-[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]ETHYL}ACETAMIDE is unique due to its combination of phenoxy, thiazolyl, and acetamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C24H28N2O2S |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C24H28N2O2S/c1-16(2)21-10-7-18(4)13-22(21)28-14-23(27)25-12-11-20-15-29-24(26-20)19-8-5-17(3)6-9-19/h5-10,13,15-16H,11-12,14H2,1-4H3,(H,25,27) |
InChIキー |
MBDOMDJGKHSGOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=C(C=CC(=C3)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B14986642.png)
![5-(4-chlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B14986647.png)
![N-{4-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14986663.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide](/img/structure/B14986669.png)
![N-({1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B14986683.png)


![N-(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14986703.png)


![Diethyl 3-methyl-5-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B14986715.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide](/img/structure/B14986721.png)


